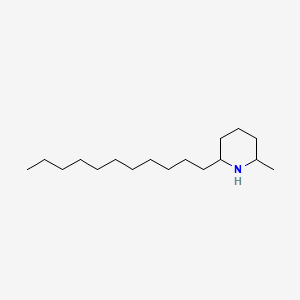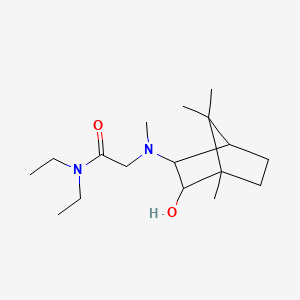
Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- is a complex organic compound with a unique structure that includes both acetamide and bornyl groups
Méthodes De Préparation
The synthesis of ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- typically involves multiple steps, starting with the preparation of the acetamide and bornyl precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- stands out due to its unique combination of acetamide and bornyl groups. Similar compounds include:
N,N-Diethylacetamide: Lacks the bornyl group, resulting in different chemical properties and applications.
Bornyl Acetate: Contains the bornyl group but lacks the acetamide functionality, leading to distinct reactivity and uses
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
93479-23-3 |
|---|---|
Formule moléculaire |
C17H32N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N,N-diethyl-2-[(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-methylamino]acetamide |
InChI |
InChI=1S/C17H32N2O2/c1-7-19(8-2)13(20)11-18(6)14-12-9-10-17(5,15(14)21)16(12,3)4/h12,14-15,21H,7-11H2,1-6H3 |
Clé InChI |
NUIUTWUJJLSMAW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CN(C)C1C2CCC(C1O)(C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



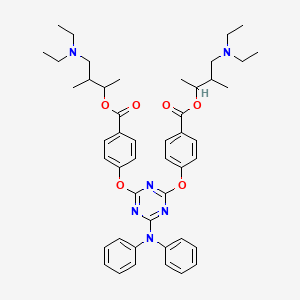

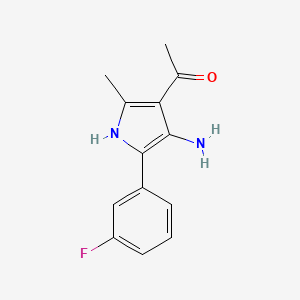

![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
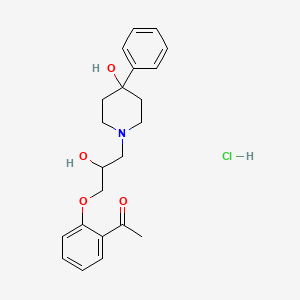
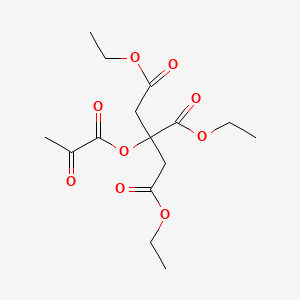
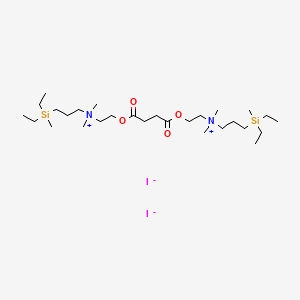
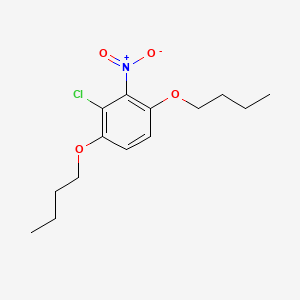
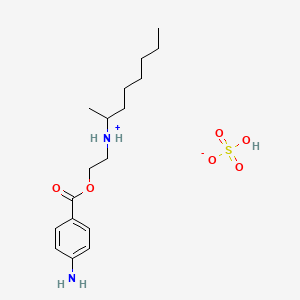
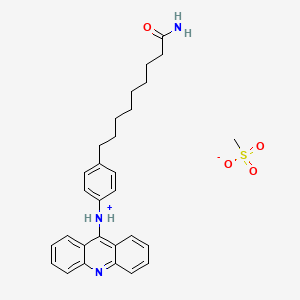
![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
